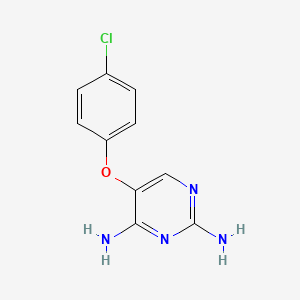

Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-

Description

Structural Identification and Nomenclature of 2,4-Diamino-5-(p-chlorophenoxy)pyrimidine

Systematic IUPAC Nomenclature and Alternative Designations

The compound is formally named 5-(4-chlorophenoxy)-2,4-pyrimidinediamine according to IUPAC guidelines. This nomenclature prioritizes the pyrimidine core, with substituents ordered alphabetically and numerically to reflect their positions:

- Amino groups at positions 2 and 4.

- 4-Chlorophenoxy group at position 5.

Alternative designations include 2,4-diamino-5-(p-chlorophenoxy)pyrimidine , which retains historical para-substitution terminology. In regulatory contexts, it may be identified by CAS registry numbers such as 7331-24-0 for closely related analogs.

Table 1: Nomenclature and Identifiers

Molecular Architecture Analysis: Pyrimidine Core Modifications

The molecule features a pyrimidine heterocycle (C₄H₃N₂) modified by:

- Amino groups at positions 2 and 4, which introduce electron-donating effects and hydrogen-bonding capabilities.

- A 4-chlorophenoxy group at position 5, comprising an ether-linked para-chlorinated benzene ring. This substituent contributes steric bulk and lipophilicity.

Key structural attributes include:

- Bond angles : The pyrimidine ring maintains near-planarity, with slight distortions due to substituent steric effects.

- Dihedral angles : The phenoxy group forms a ~87° angle with the pyrimidine plane, minimizing electronic conjugation.

Figure 1: Molecular Structure

N

|

Cl—C₆H₄—O—C5

|

N—C4—N—C2—NH₂

Comparative Structural Analysis with Related Chlorophenoxy-pyrimidine Derivatives

The compound’s properties are contextualized against three analogs:

Table 2: Structural Comparisons

Electronic Effects :

- Electron-donating groups (e.g., methyl) increase pyrimidine ring electron density, enhancing nucleophilic reactivity.

- Electron-withdrawing groups (e.g., trifluoromethyl) polarize the ring, favoring electrophilic substitution at position 6.

Steric Considerations :

- Bulky substituents (e.g., ethyl) restrict rotational freedom in the phenoxy group, altering crystal packing.

Structure

3D Structure

Properties

CAS No. |

7331-20-6 |

|---|---|

Molecular Formula |

C10H9ClN4O |

Molecular Weight |

236.66 g/mol |

IUPAC Name |

5-(4-chlorophenoxy)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)16-8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15) |

InChI Key |

APTANHMYYZPGNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CN=C(N=C2N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of 2,6-Diamino-4-oxo-pyrimidine with α-Chloro Ketones

- Starting Materials: 2,6-diamino-3(H)-4-oxo-pyrimidine and α-chloro ketones derived from p-chlorophenyl precursors.

- Process: The condensation reaction between the pyrimidine and α-chloro ketone leads to key intermediates that can be further transformed into 2,4-diamino-5-substituted pyrimidines.

- Optimization: Reaction conditions such as solvent choice, temperature (50–60 °C), and reaction time (up to 2 days) are critical for yield optimization.

- Yields: Typical yields for intermediates are around 27–33% after chromatographic separation.

- Example: The α-chloro ketone is synthesized via Arndt-Eistert rearrangement starting from 4-(methoxycarbonyl)phenylacetic acid, which itself is prepared from mono-methyl terephthalate.

Nucleophilic Aromatic Substitution on 2,4-Diamino-6-chloropyrimidine

- Starting Material: 2,4-diamino-6-chloropyrimidine, which can be prepared from ethyl cyanoacetate and guanidine via condensation and chlorination steps.

- Substitution: The chlorine at the 6-position is substituted by nucleophiles such as piperidine or phenoxy groups under reflux conditions in alcohol solvents (methanol or ethanol).

- Reaction Conditions: Typically carried out at 30–40 °C for initial substitution, followed by reflux for several hours.

- Purification: The product is isolated by crystallization from water, filtration, and drying.

- Yields: High yields (~75–85%) with good purity are reported.

- Industrial Scale: This method is scalable and has been described in patent literature for large-scale synthesis.

Suzuki Coupling for Introduction of p-Chlorophenyl Group at Position 5

- Starting Material: 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives.

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dbpf)Cl2.

- Reagents: 4-chlorophenylboronic acid is used as the aryl source.

- Conditions: Reactions are typically performed in dry solvents like acetonitrile or DMSO under inert atmosphere.

- Yields: High yields (up to 96–98%) of the 5-substituted pyrimidine are obtained.

- Advantages: This method allows for selective introduction of the p-chlorophenyl group at the 5-position with good functional group tolerance.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation with α-chloro ketone | 2,6-diamino-3(H)-4-oxo-pyrimidine, α-chloro ketone | α-chloro ketone from Arndt-Eistert rearrangement | 50–60 °C, 2 days | 27–33 | Requires chromatographic separation |

| Nucleophilic substitution | 2,4-diamino-6-chloropyrimidine | Piperidine or phenol derivatives | 30–40 °C initial, reflux hours | 75–85 | Scalable, industrially viable |

| Suzuki coupling | 2,4-diamino-5-iodo-6-substituted pyrimidine | Pd catalysts, 4-chlorophenylboronic acid | Dry solvent, inert atmosphere | 96–98 | High selectivity, versatile |

| Diazonium salt coupling | 2,6-diamino-4-chloropyrimidine, diazonium salt | NaNO2, HCl, p-chlorophenyl amine | 0 °C, acidic medium | 78 | For azo derivatives, related compounds |

Detailed Research Findings and Notes

- The condensation method involving α-chloro ketones is a classical approach but often yields mixtures requiring chromatographic purification, which may limit scalability.

- Nucleophilic aromatic substitution on 2,4-diamino-6-chloropyrimidine is a robust and scalable method, with the advantage of using readily available starting materials and straightforward purification steps.

- Suzuki coupling reactions provide a powerful tool for introducing the p-chlorophenyl group at the 5-position with excellent yields and functional group tolerance, making it suitable for complex derivative synthesis.

- The diazonium salt coupling method is more specialized for azo derivatives but demonstrates the versatility of pyrimidine functionalization at the 5-position.

- Industrial synthesis often combines these methods, starting from ethyl cyanoacetate and guanidine to build the pyrimidine core, followed by chlorination, nucleophilic substitution, and final functionalization steps.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution reactions: The amino groups at the 2- and 4-positions can participate in nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly involving the chlorophenoxy group.

Common Reagents and Conditions

Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce hydroxylated or quinone derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrimidine derivatives exhibit substantial antimicrobial activity. The compound 2,4-diamino-5-(p-chlorophenoxy)- has been shown to enhance the antibacterial effects of sulfonamides and trimethoprim, making it a valuable candidate in treating bacterial infections. Its mode of action involves potentiating the effects of existing antibiotics, which is critical in combating antibiotic resistance .

Anticancer Activity

Pyrimidines have also been explored for their anticancer potential. Recent studies have demonstrated that 2,4-diamino-5-(p-chlorophenoxy)-pyrimidine can inhibit key signaling pathways involved in tumor growth. For instance, it targets the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are crucial in cancer progression .

Table 1: Anticancer Activity Data

| Study | Findings | Cell Lines Tested | GI50 Values (nM) |

|---|---|---|---|

| Assiut et al. (2024) | Dual EGFR/VEGFR inhibitor | HCT-15, HT-29, NCI/ADR-RES | 22 - 33 |

| Frontiers in Chemistry (2024) | Enhanced antiproliferative effects with specific substitutions | Various cancer types | 24 (highest potency) |

Drug Discovery

The compound's structural modifications have been a focal point in drug discovery efforts. Researchers have synthesized various analogs to improve efficacy and selectivity against specific biological targets. The incorporation of different substituents at the 4 and 6 positions has been shown to significantly enhance biological activity compared to their parent compounds .

Case Study on Lung Cancer

A significant case study investigated the effects of 2,4-diamino-5-(p-chlorophenoxy)-pyrimidine on non-small cell lung cancer (NSCLC). The study revealed that treatment with this compound resulted in reduced tumor size and increased apoptosis in tumor cells. The findings suggest that this pyrimidine derivative could be integrated into therapeutic regimens for NSCLC patients .

Combination Therapy Research

Further research has explored the potential of combining this compound with traditional chemotherapeutics. The results indicated that such combinations could enhance overall treatment efficacy by targeting multiple pathways involved in cancer progression, thereby improving patient outcomes .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In the context of anti-tubercular activity, the compound inhibits dihydrofolate reductase in Mycobacterium tuberculosis, thereby interfering with the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and cell division . The compound’s structure allows it to bind to the enzyme’s active site, blocking its function and leading to the death of the bacterial cells .

Comparison with Similar Compounds

Data Tables

Table 1: Enzyme Inhibition and Selectivity of Key Analogs

Table 2: Substituent Effects on Antifungal Activity

Biological Activity

Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-, also known as Pyrimethamine, is a compound that has garnered significant attention due to its diverse biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antiprotozoal effects, immunomodulatory properties, and potential applications in treating various diseases.

1. Overview of Biological Activity

Pyrimethamine functions primarily as a folic acid antagonist , inhibiting the dihydrofolate reductase (DHFR) enzyme, which is crucial for the synthesis of nucleic acids in protozoa. This mechanism underlies its efficacy against several protozoan infections, notably malaria and toxoplasmosis. Recent studies have also revealed additional immunomodulatory effects that may contribute to its therapeutic potential.

Pyrimethamine's primary action against protozoa involves the inhibition of DHFR. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, thereby disrupting DNA synthesis and leading to cell death.

2.2 Efficacy Against Malaria

Research indicates that pyrimethamine exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. A study identified derivatives of pyrimidine-2,4-diamines with enhanced antiplasmodial activity, particularly those substituted at the 5-position of the pyrimidine ring. For instance, a compound with an IC50 value of 0.86 µM was noted for its potent activity against a cycloguanil-resistant strain of P. falciparum .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 0.86 | Highly active |

| Other derivatives | 4.46 - 83.45 | Varying activity |

3. Immunomodulatory Effects

Pyrimethamine has been observed to induce apoptosis in activated human T lymphocytes through a caspase-dependent pathway that operates independently of CD95/Fas engagement . This property suggests potential applications in treating autoimmune disorders by modulating immune responses.

3.1 Case Studies

A notable case involved a patient with autoimmune lymphoproliferative syndrome who exhibited a normalization of lymphocyte apoptosis following treatment with pyrimethamine. This finding underscores the compound's potential role in immunotherapy .

4. Antitubercular Activity

Recent studies have explored the antitubercular properties of pyrimidine derivatives, revealing promising results against Mycobacterium tuberculosis. Specific compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL , indicating their potential as effective agents against tuberculosis .

5. Safety and Toxicology

Toxicological assessments have shown that pyrimethamine does not exhibit significant acute toxicity at high doses in animal models . This safety profile is crucial for its continued use in therapeutic settings.

6. Conclusion

Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)- stands out for its multifaceted biological activities, particularly in combating protozoan infections and modulating immune responses. Ongoing research into its derivatives continues to reveal new therapeutic potentials, especially in treating resistant strains of malaria and tuberculosis.

Q & A

What are the established synthetic routes for Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-, and how are intermediates characterized?

Basic Research Question

The compound is synthesized via nucleophilic substitution reactions, where a p-chlorophenoxy group is introduced at the C5 position of the pyrimidine ring. Key intermediates include halogenated pyrimidines and substituted benzyl precursors. Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities . For example, metal complexes of related pyrimidines (e.g., Rhodium complexes) are synthesized by reacting ligands with metal acetates under reflux conditions, followed by recrystallization .

How does Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)- inhibit dihydrofolate reductase (DHFR), and what structural insights validate its mechanism?

Basic Research Question

The compound competitively inhibits DHFR by binding to the enzyme’s active site, blocking the reduction of dihydrofolate to tetrahydrofolate. Structural studies (e.g., X-ray crystallography) reveal that the p-chlorophenoxy group occupies a hydrophobic pocket formed by residues such as Ile 62, Leu 69, and Phe 36 in Candida albicans DHFR. The 2,4-diamino groups form hydrogen bonds with conserved acidic residues (e.g., Asp 27), mimicking the natural substrate .

What structural modifications enhance potency and selectivity against pathogen DHFR over human isoforms?

Advanced Research Question

Substitutions at three positions are critical:

- Propargyl position : Hydrophobic groups (e.g., gem-dimethyl or ethyl) increase van der Waals interactions with residues like Thr 58 and Ile 112, improving potency 5–10-fold .

- C6 position : Lengthening alkyl chains (e.g., methyl to ethyl) enhances interactions with a hydrophobic pocket (Met 25, Ile 33), boosting docking scores .

- Biphenyl extensions : Meta-biphenyl derivatives (e.g., compound 28, IC₅₀ = 0.017 µM) fill a 10–11 Å pocket, improving antifungal activity . Selectivity is achieved by exploiting differences in residue composition (e.g., Leu 69 in pathogens vs. Leu 22 in humans) .

How do pathogens develop resistance to pyrimidine-based DHFR inhibitors, and what strategies counteract this?

Advanced Research Question

Resistance arises from mutations in DHFR (e.g., Phe 36 → Ser in C. albicans) that reduce inhibitor binding. In Plasmodium gallinaceum, cross-resistance occurs with chloroquine due to efflux pump upregulation. Strategies include:

- Scaffold hopping : Biphenyl or pyrroloquinazoline derivatives avoid steric clashes caused by mutations .

- Combination therapy : Synergy with sulfadiazine reduces resistance emergence by targeting folate biosynthesis at multiple steps .

What methodologies optimize selectivity ratios between pathogen and human DHFR?

Advanced Research Question

Selectivity is quantified using enzyme inhibition assays (IC₅₀ ratios) and cytotoxicity screens (e.g., HeLa cells). Computational docking identifies residues unique to pathogen DHFR (e.g., Gly 113 in C. glabrata vs. larger residues in humans). For example, 2,4-diamino-5-arylthiopyrimidines achieve >100-fold selectivity by exploiting a narrower active site in fungal DHFR .

How do molecular docking and dynamics studies inform the design of pyrimidine-based DHFR inhibitors?

Advanced Research Question

Docking models (e.g., AutoDock Vina) prioritize compounds with high complementarity to the DHFR active site. Key parameters include:

- Hydrophobic contact scores : Correlate with experimental IC₅₀ values (R² > 0.85) .

- Solvent-accessible surface area (SASA) : Lower SASA in biphenyl derivatives reduces entropic penalties upon binding .

Molecular dynamics (MD) simulations (e.g., GROMACS) validate stability, showing <1.5 Å RMSD over 100 ns for high-affinity inhibitors .

Why have some pyrimidine-based antifungal programs been discontinued despite promising in vitro data?

Advanced Research Question

Challenges include:

- Poor pharmacokinetics : High logP (>7.76) leads to plasma protein binding, reducing free drug concentrations .

- Toxicity : Non-selective inhibitors (e.g., pyrroloquinazolines) inhibit human DHFR, causing myelosuppression .

- Resistance : Rapid emergence in clinical isolates necessitates costly combination therapies .

How are metal complexes of pyrimidine derivatives utilized in structural and functional studies?

Advanced Research Question

Rhodium complexes (e.g., [Rh₂(O₂CCH₃)₄(Trimethoprim)₂]) are synthesized to study ligand-metal interactions via X-ray diffraction. These complexes reveal π-stacking between pyrimidine rings and benzene ligands, stabilizing the crystal lattice. Such models aid in understanding electron distribution for redox-active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.